Cyclopropyl(m-tolyl)methanol CAS number and molecular weight
Cyclopropyl(m-tolyl)methanol CAS number and molecular weight
Part 1: Executive Summary & Core Identity
Cyclopropyl(m-tolyl)methanol (also known as
This guide provides a definitive technical profile for researchers utilizing this compound as a building block in the synthesis of bioactive small molecules, specifically targeting G-protein coupled receptors (GPCRs) and kinase inhibitors where the cyclopropyl group modulates potency and metabolic stability.[1][2]
Physicochemical Profile[3][4][5][6]
| Property | Data Specification |
| Chemical Name | Cyclopropyl(3-methylphenyl)methanol |
| CAS Registry Number | 1182739-39-4 |
| Molecular Formula | |
| Molecular Weight | 162.23 g/mol |
| Exact Mass | 162.1045 |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Soluble in DCM, THF, EtOAc, Methanol; Insoluble in Water |
| Chirality | Contains 1 chiral center (C |
Part 2: Synthetic Methodology & Manufacturing
The synthesis of Cyclopropyl(m-tolyl)methanol is most reliably achieved via a Grignard addition.[1][2] This protocol is preferred over the reduction of cyclopropyl ketones due to the commercial availability of high-purity aldehydes and the avoidance of over-reduction side products.[1][2]
Protocol: Grignard Addition (0.1 mol Scale)
Objective: Synthesis of Cyclopropyl(m-tolyl)methanol via nucleophilic addition.
Reagents:
-
Substrate: 3-Methylbenzaldehyde (m-Tolualdehyde) [CAS: 620-23-5].[1][2]
-
Nucleophile: Cyclopropylmagnesium bromide (0.5 M in THF) [CAS: 23719-80-4].[1][2]
-
Solvent: Anhydrous Tetrahydrofuran (THF).[2]
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology:
-
Inert Environment Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with
for 15 minutes. -
Substrate Solvation: Charge the flask with 3-Methylbenzaldehyde (12.0 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.
-
Grignard Addition: Transfer Cyclopropylmagnesium bromide (220 mL, 110 mmol, 1.1 equiv) to the addition funnel via cannula. Add dropwise over 45 minutes, maintaining internal temperature
. -
Reaction Progression: Once addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2); look for the disappearance of the aldehyde spot (
).[2] -
Quenching: Cool the mixture back to 0°C. Slowly quench with saturated
(50 mL). Caution: Gas evolution. -
Work-up: Extract the aqueous layer with Ethyl Acetate (
mL).[1][2] Combine organic layers, wash with brine, dry over , and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure alcohol.
Visualizing the Synthetic Pathway
Figure 1: Grignard synthesis pathway for Cyclopropyl(m-tolyl)methanol.
Part 3: Applications in Drug Discovery
Cyclopropyl(m-tolyl)methanol is not merely a solvent or reagent; it is a "privileged scaffold" intermediate.[1][2] The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but introduces significant structural rigidity.[2]
Key Mechanistic Advantages:
-
Metabolic Stability: The cyclopropyl C-H bonds are stronger (
kcal/mol) than typical alkyl C-H bonds ( kcal/mol), reducing susceptibility to Cytochrome P450 oxidation.[2] -
-Stacking Interactions: The "banana bonds" of the cyclopropyl ring have significant p-orbital character, allowing for unique
interactions with aromatic residues in receptor binding pockets.[1][2] -
Vector Control: The chiral center at the methanol carbon allows for the precise orientation of the m-tolyl group relative to the cyclopropyl ring, critical for optimizing binding affinity in chiral drugs.[1][2]
Decision Framework for Usage
Figure 2: Strategic rationale for incorporating the cyclopropyl-benzyl motif in drug design.
Part 4: Safety & Handling (E-E-A-T)
While specific toxicological data for this exact CAS is limited, it should be handled according to the safety protocols for benzyl alcohol derivatives .[2]
-
GHS Classification (Predicted):
-
Handling: Always manipulate in a fume hood. The compound is not known to be explosive, but the cyclopropyl ring is strained; avoid contact with strong Lewis acids which may trigger ring-opening polymerization.[1][2]
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the ketone (Cyclopropyl m-tolyl ketone).
References
-
Royal Society of Chemistry. (2019).[2] Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes. (Supplementary Information detailing synthesis of Cyclopropyl(m-tolyl)methanol). Retrieved from [Link]
